Makaluvamine O

Description

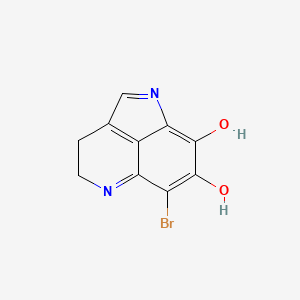

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrN2O2 |

|---|---|

Molecular Weight |

267.08 g/mol |

IUPAC Name |

9-bromo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),2,4(12),7,9-pentaene-10,11-diol |

InChI |

InChI=1S/C10H7BrN2O2/c11-6-7-5-4(1-2-12-7)3-13-8(5)10(15)9(6)14/h3,14-15H,1-2H2 |

InChI Key |

MXPXWLXCZRKWGT-UHFFFAOYSA-N |

SMILES |

C1CN=C2C3=C1C=NC3=C(C(=C2Br)O)O |

Canonical SMILES |

C1CN=C2C3=C1C=NC3=C(C(=C2Br)O)O |

Synonyms |

makaluvamine O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Marine Biological Sources of Makaluvamine O

Pyrroloiminoquinones, including makaluvamines, are primarily sourced from marine sponges belonging to the order Poecilosclerida, with a notable concentration found in the families Latrunculiidae and Acarnidae encyclopedia.pubresearchgate.netsemanticscholar.org. These sponges, found in diverse oceanic environments from temperate to tropical waters, are prolific producers of these complex alkaloids encyclopedia.pubsemanticscholar.orgmdpi.com.

Specific genera frequently cited as sources of makaluvamines and related compounds include:

Zyzzya : Sponges from this genus, particularly those found in Fijian waters, have been identified as sources of makaluvamines mdpi.comacs.org.

Latrunculia : Various species of Latrunculia, including those from Antarctic and New Zealand waters, are known producers of pyrroloiminoquinones such as discorhabdins and makaluvamines semanticscholar.orgmdpi.comnih.gov.

Tsitsikamma : The South African sponge Tsitsikamma favus is a significant source, yielding makaluvamines, tsitsikammamines, and discorhabdins. Different specimens of T. favus can exhibit distinct chemical profiles, or "chemotypes," with some producing an abundance of makaluvamines nih.govmdpi.comnih.govresearchgate.net.

Other genera such as Batzella, Prianos, and Spongosorites have also been implicated in the production of makaluvamine-related compounds encyclopedia.pubnih.gov.

This compound itself has been isolated from sponges such as Spongosorites sp., Smenospongia aurea, Zyzzya spp., and notably, Tsitsikamma favus encyclopedia.pubnih.gov. It is characterized as a pyrrolo-ortho-quinone analog within this chemical family encyclopedia.pubnih.gov.

Isolation Techniques and Chromatographic Purification for Pyrroloiminoquinones

The isolation and purification of pyrroloiminoquinones like this compound from complex marine sponge extracts typically involve a series of sophisticated chromatographic techniques. These compounds are often highly polar, presenting unique challenges in their separation sajs.co.za.

Commonly employed isolation and purification strategies include:

Solvent Extraction : Freeze-dried sponge material is typically extracted using solvents such as ethanol (B145695) (EtOH) or mixtures of methanol (B129727) (MeOH) and chloroform (B151607) (CHCl₃) nih.gov.

Column Chromatography : Initial separation often utilizes column chromatography with various stationary phases, such as Polychrome-1 (powder Teflon) or silica (B1680970) gel. Elution gradients, for instance from water to EtOH or using solvent mixtures like dichloromethane (B109758) (CH₂Cl₂)/MeOH, are employed to fractionate the crude extract nih.govmdpi.com.

High-Performance Liquid Chromatography (HPLC) : Both normal-phase and reverse-phase HPLC are critical for achieving high purity. Reverse-phase HPLC, for example, may use aqueous MeOH eluents containing additives like 0.05% trifluoroacetic acid (TFA) nih.gov. Preparative HPLC is essential for isolating specific target compounds from complex mixtures nih.gov.

Size Exclusion Chromatography : Columns like Sephadex LH-20, often eluted with solvent mixtures such as CHCl₃–EtOH–TFA, are used for further purification nih.gov.

Molecular Networking : Advanced techniques like LC-MS/MS-based molecular networking are increasingly used to map the diversity of secondary metabolites within sponge extracts, guiding targeted isolation efforts nih.govresearchgate.net.

Structural Elucidation Methodologies for this compound and Related Analogues

Determining the precise chemical structure of this compound and its related pyrroloiminoquinone analogues relies on a suite of advanced spectroscopic and spectrometric techniques. These methods allow for the detailed characterization of molecular connectivity, functional groups, and stereochemistry.

Key methodologies employed for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the cornerstone technique for structure determination. It encompasses:

¹H NMR : Provides information about the number, type, and connectivity of hydrogen atoms.

¹³C NMR : Reveals the carbon backbone of the molecule.

2D NMR Techniques : Such as ¹H-¹H COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Quantum Coherence/Single Quantum Coherence), are vital for establishing through-bond and through-space correlations between atoms, thereby elucidating the complete molecular framework nih.govsajs.co.zamdpi.com.

Mass Spectrometry (MS) :

High-Resolution Mass Spectrometry (HRMS) : Provides accurate mass measurements, allowing for the determination of elemental composition. Techniques like HRFABMS (High-Resolution Fast Atom Bombardment Mass Spectrometry) and HR ESI-Q-TOF (High-Resolution Electrospray Ionization Quadrupole Time-of-Flight) are commonly used nih.govmdpi.com.

Tandem Mass Spectrometry (MS/MS) : Techniques like Collision-Induced Dissociation (CID) are employed to fragment molecules and gain further structural insights, particularly for complex natural products mdpi.comresearchgate.net.

UV-Visible Spectroscopy : Used to identify chromophores within the molecule, providing supporting data for structural features nih.gov.

Computational Methods : In some cases, computational approaches, such as Density Functional Theory (DFT)-simulated NMR spectra, are used to verify proposed structures encyclopedia.pub.

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Origins of Pyrroloiminoquinone Core

The foundational structure of pyrroloiminoquinones (PIQs) is a tricyclic pyrrolo[4,3,2-de]quinoline core mdpi.comnih.govresearchgate.net. Research suggests that the formation of this core structure is intricately linked to the metabolism of amino acids, primarily tryptophan mdpi.comnih.govresearchgate.netacs.orgnih.govacs.orgchemrxiv.org.

Proposed mechanisms for PIQ core biosynthesis include:

Oxidation of Tryptamine (B22526): The core ring system is hypothesized to be constructed through the oxidation of tryptamine, leading to intermediates like damirones and batzellines acs.orgchemrxiv.org.

Tryptophan Decarboxylation and Condensation: An alternative pathway suggests that biosynthesis begins with the decarboxylation of tryptophan, followed by a series of oxidation and condensation steps to yield a "proto"-makaluvamine intermediate mdpi.com.

Peptide-Based Biosynthesis: Similar to other related compounds like ammosamides, PIQ biosynthesis may involve the attachment of tryptophan to a scaffold peptide, followed by hydroxylations and subsequent oxidation to quinone forms mdpi.comnih.govacs.orgresearchgate.net. This process is facilitated by specific enzymes like PEptide Amino-acyl tRNA Ligases (PEARLs) nih.govacs.orgresearchgate.net.

Synthetic Approaches Mimicking Biosynthesis: Synthetic strategies that have successfully produced PIQ cores often employ methods like the Larock indole (B1671886) synthesis, which can efficiently construct the necessary heterocyclic framework acs.orgchemrxiv.orgresearchgate.netacs.orgnih.gov.

Role of Tryptophan in Makaluvamine Biosynthesis

Tryptophan stands out as a critical building block for Makaluvamine O and the broader class of PIQ alkaloids mdpi.comnih.govresearchgate.netacs.orgnih.govacs.orgchemrxiv.orgacs.orgthieme-connect.com. Its indole ring system serves as the primary scaffold upon which the complex PIQ structure is assembled.

The proposed biosynthetic route often begins with tryptophan undergoing decarboxylation mdpi.com. In pathways involving peptide scaffolds, tryptophan is attached to a precursor peptide by PEARL enzymes nih.govacs.orgresearchgate.net. This initial incorporation of tryptophan is a pivotal step, setting the stage for subsequent enzymatic modifications that lead to the characteristic PIQ structure.

Enzymatic Transformations and Intermediates

A series of enzymatic transformations are crucial for converting the initial precursors into the PIQ core and subsequently to this compound.

PEARL Enzymes: These enzymes are responsible for the aminoacylation of precursor peptides, attaching amino acids like tryptophan nih.govacs.orgresearchgate.net.

Oxidoreductases: FMN-dependent oxidoreductases, such as BhaC1 and AmmC1, play a vital role in oxidizing the tryptophan residue. They catalyze trihydroxylation, initially forming a hydroquinone (B1673460), which is then further oxidized to the reactive quinone form nih.gov.

Other PEARL Enzymes: Enzymes like BhaB5 are implicated in further modifications, such as the addition of amino acid residues like glycine (B1666218) to the quinone intermediate nih.govacs.orgresearchgate.net.

Cyclization and Oxidation: The formation of the PIQ core involves oxidative cyclization reactions, which can lead to the characteristic fused ring systems acs.orgchemrxiv.orgnih.gov.

| Step/Stage | Precursor/Intermediate | Key Transformation/Enzyme(s) | Resulting Structure/Class | Citation(s) |

| Core Formation | Tryptophan / Tryptamine | Decarboxylation, Oxidation, Condensation, Pyrrole (B145914) annulation | Pyrroloiminoquinone (PIQ) core | mdpi.comacs.orgnih.govacs.orgchemrxiv.org |

| Tryptophan | Attachment to peptide via PEARL, Hydroxylation (BhaC1/AmmC1) | Hydroxyquinone intermediate | nih.govacs.orgresearchgate.net | |

| Makaluvamine Formation | PIQ core | Incorporation of ammonia (B1221849) equivalent | Simple Makaluvamines | acs.orgchemrxiv.org |

| Diversification | Makaluvamine | Incorporation of arylethylamine (e.g., tyramine) | Branched Makaluvamines (e.g., Makaluvamine G) | mdpi.comacs.orgchemrxiv.org |

| Complex PIQ Formation | Makaluvamine derivative | Oxidative C-C bond formation, Cyclization | Discorhabdins, Tsitsikammamines | mdpi.comresearchgate.netchemrxiv.orgacs.org |

| This compound Formation | PIQ intermediate (potentially halogenated) | Halogenation (in synthetic context, potentially biomimetic) | This compound | researchgate.net |

Post-Core Modifications and Diversification Mechanisms

Following the formation of the basic PIQ core, a series of modifications lead to the structural diversity observed within the Makaluvamine family and related PIQ alkaloids.

The diversification of the PIQ scaffold often involves the incorporation of arylethylamine moieties. Simple makaluvamines are formed by the addition of an ammonia equivalent to the PIQ core acs.orgchemrxiv.org. More complex structures, such as branched makaluvamines (e.g., Makaluvamine G), arise from the incorporation of arylethylamines, such as tyramine (B21549) mdpi.comacs.orgchemrxiv.org. These additions contribute to the structural complexity and varied biological activities of the PIQ alkaloid family mdpi.comacs.orgchemrxiv.org.

Makaluvamines are considered biosynthetic precursors to more complex PIQ alkaloids, including discorhabdins and tsitsikammamines researchgate.net. Tsitsikammamines, characterized by a non-brominated bis-pyrroloiminoquinone scaffold, are closely related to discorhabdins and have been proposed as intermediates in their biosynthesis mdpi.com.

The formation of these more complex structures involves:

Oxidative C–C Bond Formations: Discorhabdins, for instance, are formed through oxidative C–C bond formations involving electron-rich aromatics or benzylic C–H bonds on a makaluvamine-like precursor chemrxiv.org.

Tyramine Incorporation and Cyclization: A proposed biomimetic pathway to discorhabdins involves linking tyramine derivatives to a PIQ core, followed by intramolecular cyclization mdpi.com.

Halogenation: In the synthesis of this compound, a halogenation step is noted as a final modification, suggesting that halogenation might also play a role in the natural diversification of PIQ alkaloids researchgate.net.

The intricate interplay of these biosynthetic steps, beginning with tryptophan and progressing through enzymatic modifications and diversifications, ultimately leads to the rich structural repertoire of pyrroloiminoquinone alkaloids like this compound.

Compound Name List:

this compound

Pyrroloiminoquinones (PIQs)

Damirones

Batzellines

Makaluvamines

Makaluvamine G

Ammosamides

Discorhabdins

Tsitsikammamines

Tryptophan

Tryptamine

Proto-makaluvamine

Chemical Synthesis and Methodological Advancements

Total Synthesis of Makaluvamine O

The first total synthesis of this compound was accomplished as part of a broader effort to access a range of related marine alkaloids. researchgate.netresearchgate.net This work established a biomimetic pathway that provided a concise route to the target molecule and several of its congeners. researchgate.netnii.ac.jp

Key Synthetic Strategies and Retrosynthetic Analyses

The synthetic strategy for this compound is rooted in a biomimetic approach, which postulates a synthesis that mimics the natural biosynthetic pathway. researchgate.net The retrosynthetic analysis hinges on disconnecting the pyrrolo[4,3,2-de]quinoline core at a late stage.

The key retrosynthetic disconnections are:

Halogenation: The final bromine atom at the C-6 position is envisioned to be installed in the final step via a regioselective electrophilic halogenation of the pre-formed tricyclic core. researchgate.net

Intramolecular Cyclization: The central pyrroloquinoline ring system is disconnected via a retro-Michael addition. This reveals a key hydroquinone (B1673460) precursor derived from a tryptamine (B22526) unit. researchgate.net The forward reaction, an intramolecular Michael addition followed by aerobic reoxidation, is a pivotal step in constructing the core. researchgate.net

Precursor Synthesis: The tryptamine precursor itself is assembled from a suitably substituted indole (B1671886), such as one derived from vanillin, through a multi-step sequence. researchgate.net

This biomimetic strategy allows for a convergent and efficient assembly of the complex architecture from relatively simple starting materials.

Challenging Transformations and Reaction Conditions

The synthesis of this compound involved overcoming several key challenges, particularly in the construction and functionalization of the sensitive pyrroloiminoquinone core.

One of the most critical and challenging transformations was the construction of the tricyclic pyrrolo[4,3,2-de]quinoline skeleton. researchgate.net This was achieved through an intramolecular Michael addition of a tryptamine derivative. researchgate.net The precursor hydroquinone was oxidized, triggering the cyclization, which was followed by aerobic reoxidation to furnish the quinoline (B57606) system. researchgate.net

Another significant challenge was the final, selective introduction of the bromine atom. The direct introduction of halogens onto the pre-formed iminoquinone framework had not been previously accomplished. researchgate.net The successful transformation was achieved through electrophilic halogenation using N-bromosuccinimide (NBS), which cleanly afforded this compound. researchgate.netresearchgate.netnii.ac.jp

Table 1: Key Reaction Steps in the Total Synthesis of this compound

| Step | Transformation | Reagents and Conditions | Product |

| 1 | Intramolecular Michael Addition | Oxidation of hydroquinone precursor, followed by aerobic reoxidation | Pyrrolo[4,3,2-de]quinoline core |

| 2 | Selective Halogenation | N-Bromosuccinimide (NBS) | This compound |

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity was a paramount concern in the synthesis of this compound, particularly during the final halogenation step. The pyrroloiminoquinone core possesses multiple potential sites for electrophilic attack. The successful strategy employed N-bromosuccinimide (NBS), which provided high regioselectivity for the C-6 position of the tricyclic system, yielding the desired natural product. researchgate.netresearchgate.net

As this compound is an achiral molecule, the synthesis did not require the installation of any stereocenters. Therefore, stereochemical control was not a factor in this specific total synthesis.

General Synthetic Approaches to the Pyrroloiminoquinone Core

The pyrroloiminoquinone (PIQ) scaffold is the central structural feature of the makaluvamines and related alkaloids. nih.govacs.org Its synthesis has attracted considerable attention, leading to the development of several powerful and general strategies. These methods often focus on the efficient construction of the tricyclic core, which can then be elaborated into a variety of natural products in a divergent manner. researchgate.netacs.org

Larock Indole Synthesis as a Key Step

A highly effective and widely adopted strategy for the construction of the PIQ core involves the Larock indole synthesis. researchgate.netacs.org This palladium-catalyzed annulation reaction rapidly assembles the indole nucleus, which serves as a crucial building block for the final tricyclic system. nih.govresearchgate.net

The general approach involves:

Precursor Synthesis: An appropriately substituted iodoaniline is prepared. For instance, in a synthesis of makaluvamines A and K, the required iodoaniline was synthesized in three steps from commercially available 5-nitrovanillin. nih.govacs.org

Larock Annulation: The iodoaniline is coupled with a suitable alkyne via the Larock indole synthesis to form a fully substituted indole. nih.govresearchgate.net This step has proven to be scalable and efficient. researchgate.netnih.gov

Cyclization to PIQ Core: The resulting indole, which contains the necessary side chain, is then subjected to an oxidative cyclization sequence to forge the final ring of the pyrroloiminoquinone core. nih.govchemrxiv.org This often involves oxidation to an indoloquinone, followed by cyclodehydration. acs.org

Recent advancements have further streamlined this process. For example, a tandem Larock/Buchwald–Hartwig annulation/cyclization cascade has been developed to access the core of the pyrroloiminoquinone alkaloids in a longest linear sequence of just five steps. rsc.org This powerful strategy enables late-stage diversification, allowing for the efficient synthesis of numerous makaluvamine analogs from a common intermediate. acs.orgrsc.org

Table 2: Representative Larock Synthesis Approach to a Pyrroloiminoquinone Intermediate

| Step | Description | Starting Materials | Key Reagent/Catalyst | Intermediate/Product |

| 1 | Iodoaniline Formation | 5-Nitrovanillin | ICl or Silver-mediated iodination | Substituted Iodoaniline |

| 2 | Larock Indole Synthesis | Iodoaniline, Alkyne | Pd Catalyst (e.g., Pd[P(t-Bu)₃]₂) | Substituted Indole |

| 3 | Oxidative Cyclization | Substituted Indole | Oxidizing Agent (e.g., MnO₂) | Pyrroloiminoquinone Core |

Biomimetic Synthetic Routes

Biomimetic syntheses attempt to replicate nature's proposed biosynthetic pathways. For the makaluvamines, this is believed to involve the oxidation of tryptamine or tryptophan. nih.govchemrxiv.org Synthetic chemists have adopted this logic to devise elegant and efficient routes to the pyrroloiminoquinone core.

The key feature of a biomimetic synthesis in this family is the use of an oxidative cyclization to form the tricyclic core from a tryptamine derivative. researchgate.net The synthesis of this compound by Spiteller and coworkers is a prime example, where an intramolecular Michael addition of an amino group onto a quinone system, formed by in situ oxidation, mimics the proposed biosynthetic cyclization. researchgate.netresearchgate.netnii.ac.jp

More recent synthetic strategies, while not always strictly biomimetic, have embraced the core principle of late-stage diversification from a common, biosynthetically-inspired intermediate. acs.orgrsc.org For example, the development of a unified synthetic method for Makaluvamine J and its analogs utilized a common precursor that allowed for late-stage diversification at different nitrogen and carbon positions, mirroring the structural diversity found in the natural products. mdpi.comnih.gov This approach, which hinges on the selective functionalization of a pre-formed core, is a powerful tool for creating libraries of related compounds for biological evaluation. rsc.orgnih.gov

Application of Advanced Coupling Reactions

The construction of the compact, polycyclic pyrroloiminoquinone (PIQ) core of makaluvamines has benefited significantly from the application of advanced transition metal-catalyzed cross-coupling reactions. These methods allow for the efficient and often convergent assembly of complex heterocyclic systems that are difficult to access through classical methods. nih.govacs.org

One prominent strategy involves the Larock indole synthesis . nih.govchemrxiv.orgnih.govacs.org This palladium-catalyzed annulation reaction can convergently assemble a functionalized indole core from an iodoaniline and a substituted alkyne. acs.org This approach is highly flexible, enabling the preparation of an array of C3-substituted indoles which are key precursors for the pyrroloiminoquinone alkaloids. acs.org For instance, a scalable Larock indole synthesis was utilized to create a key methoxy-PIQ intermediate, which served as a versatile precursor for numerous makaluvamines and related alkaloids. nih.govchemrxiv.org

A further advancement is the development of a tandem Larock/Buchwald–Hartwig annulation/cyclization cascade. chemrxiv.orgrsc.orgrsc.org This powerful strategy was devised to introduce the C10 nitrogen atom early in the synthesis, a feature hypothesized to enable greater flexibility for late-stage diversification. rsc.orgrsc.org The process, facilitated by a dual ligand system, rapidly constructs the reduced core of the alkaloids, leading to some of the shortest total syntheses of makaluvamines A, C, and D, and the first total synthesis of makaluvamine N. chemrxiv.orgrsc.org

Other innovative coupling strategies include benzyne-mediated cyclization-functionalization reactions. This method has been used to construct the common pyrrolo[4,3,2-de]quinoline skeleton in a one-pot process, demonstrating its utility in the total synthesis of related alkaloids like damirone B and batzelline C. researchgate.net

| Coupling Reaction | Key Transformation | Significance | Reference |

|---|---|---|---|

| Larock Indole Synthesis | Palladium-catalyzed reaction of an iodoaniline and an alkyne to form an indole ring. | Provides efficient and flexible access to C3-substituted indole precursors. | nih.govacs.org |

| Larock/Buchwald–Hartwig Annulation/Cyclization | A tandem cascade process that forms the reduced pyrroloquinoline core. | Enables early introduction of C10 nitrogen, facilitating late-stage diversification and shorter synthetic routes. | chemrxiv.orgrsc.org |

| Benzyne-Mediated Cyclization | One-pot construction of the pyrrolo[4,3,2-de]quinoline skeleton. | Demonstrates a concise method for building the core heterocyclic system. | researchgate.net |

Divergent Synthetic Strategies for Makaluvamines

Traditional synthetic approaches to natural products often follow a linear sequence, which can be lengthy and inefficient for producing a variety of related structures or analogues. rsc.orgrsc.org In contrast, divergent strategies have become central to the synthesis of the makaluvamine family. These approaches rely on the synthesis of a common intermediate that can be chemically manipulated in later steps to yield a wide range of final products. rsc.orgrsc.orgmdpi.com This methodology is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies. mdpi.com Many synthetic routes to pyrroloiminoquinone alkaloids have been limited by lengthy sequences that are not well-suited for such divergent syntheses. chemrxiv.orgrsc.orgrsc.org

The core principle of these strategies is to postpone the introduction of structural diversity to the final stages of the synthesis. mdpi.com By creating a stable, common precursor that possesses the core heterocyclic skeleton, chemists can use a suite of reactions to append different functional groups or side chains, leading to various makaluvamine alkaloids and their unnatural analogues from a single synthetic pathway. nih.govmdpi.com

Unified Approaches to Analogues

A unified or doubly divergent approach offers a powerful blueprint for accessing numerous pyrroloiminoquinone alkaloids from a single, streamlined route. nih.govmdpi.com A key success in this area involved a five-step synthesis to produce a key methoxy-pyrroloiminoquinone (PIQ) intermediate on a gram scale. nih.govchemrxiv.org This electrophilic intermediate serves as a critical branching point. nih.gov From this single compound, selective methylation of either the imine-like or the pyrrole (B145914) nitrogen atoms generates four distinct electrophilic cores. nih.govchemrxiv.org These cores can then be further diversified, demonstrating a "doubly divergent" strategy. nih.gov

Another unified strategy employs a protected version of damirone C as a common precursor. mdpi.com This intermediate is synthesized via methods such as the Bartoli indole synthesis and IBX-mediated oxidation. mdpi.com With this precursor in hand, various substituents can be appended at the N-1, N-5, and N-9 positions in the final stages of the synthesis, allowing for the efficient production of makaluvamine J and its analogues. mdpi.com These unified approaches are essential for systematically exploring the chemical space around the makaluvamine scaffold. mdpi.com

| Common Intermediate | Key Synthesis Step(s) | Resulting Alkaloids | Reference |

|---|---|---|---|

| Methoxy-pyrroloiminoquinone (PIQ) | Larock indole synthesis | Makaluvamines H, I, J, K, L, M, N, P; Damirones A, B, C; Batzelline D | nih.gov |

| Protected Damirone C (e.g., Ts-damirone C) | Bartoli indole synthesis; IBX-mediated oxidation | Makaluvamine J and various N-5 and N-9 substituted analogues | mdpi.com |

| N-Boc-protected aniline (B41778) intermediate | Larock/Buchwald–Hartwig annulation/cyclization | Makaluvamines A, C, D, N; Isobatzelline B | rsc.org |

Late-Stage Functionalization and Derivatization

Late-stage functionalization is the practical application of a divergent strategy, involving specific chemical reactions that modify a common precursor to yield different target molecules. rsc.orgmdpi.com This approach avoids the need to carry functional group handles through a lengthy linear synthesis.

A key set of late-stage reactions involves the manipulation of the versatile methoxy-PIQ intermediate and its methylated derivatives. nih.gov These reactions include:

O-demethylation : Treatment of the vinylogous imidate with reagents like sodium iodide (NaI) can cleave the methyl ether to produce the corresponding ortho-quinone natural products, such as damirone C. nih.govacs.org

Aminolysis : The electrophilic PIQ core readily reacts with various amine nucleophiles. nih.govacs.org For example, reaction with ammonium (B1175870) chloride (NH₄Cl) can install the simple amino group found in makaluvamine I, while reaction with tyramine (B21549) yields makaluvamine D. acs.org This method is highly convergent and has been a cornerstone of makaluvamine synthesis. nih.govnih.gov

Another powerful late-stage strategy begins with a protected aniline intermediate derived from a Larock/Buchwald-Hartwig cyclization. rsc.org

Reductive Amination : The primary aniline can undergo reductive amination with an aldehyde to install an N-alkylated side chain, which after oxidation, yields products like makaluvamine D. rsc.org

Aerobic Oxidation : Removal of a Boc protecting group from the electron-rich aniline intermediate can lead to spontaneous aerobic oxidation, directly forming the iminoquinone of makaluvamine A in a highly efficient manner. rsc.org

Furthermore, syntheses starting from precursors like Ts-damirone C demonstrate late-stage condensation with amines such as tyramine to form other derivatives. mdpi.com The strategic N-methylation of the pyrrole or imine nitrogens followed by these functionalization reactions provides a powerful toolkit for generating molecular diversity. nih.govmdpi.com

| Reaction Type | Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Aminolysis | Electrophilic methoxy-PIQ | NH₄Cl, NaHCO₃ | Makaluvamine I | acs.org |

| Aminolysis | Electrophilic methoxy-PIQ | Tyramine | Makaluvamine D | acs.org |

| O-Demethylation | Electrophilic methoxy-PIQ | NaI | Damirone C | nih.govacs.org |

| Aerobic Oxidation | Electron-rich aniline intermediate | ZnBr₂ (for deprotection), then air | Makaluvamine A | rsc.org |

| Reductive Amination | Aniline intermediate | Aldehyde, followed by oxidation | Makaluvamine D | rsc.org |

| Condensation | Ts-damirone C | Tyramine, basic conditions | Ts-makaluvamine D | mdpi.com |

Derivatives and Analogues: Synthesis and Explorations

Design Principles for Makaluvamine Analogues

The design of Makaluvamine analogues is guided by understanding the core structural features of the natural products and identifying key elements responsible for their observed biological effects. The pyrrolo[4,3,2-de]quinoline core serves as the fundamental scaffold researchgate.netresearchgate.net. Research has indicated that specific structural motifs within this core are crucial for activity. For instance, the presence of a positive charge in the C-ring, conjugation within the ABC-ring system, and specific substituents on the B-ring, such as a 4-ethyl phenol (B47542) or its acetate (B1210297) derivative, have been identified as important for cytotoxic activity against cancer cell lines google.com.

Studies on Makaluvamine J and its analogues have highlighted the significance of substituents at the N-9 position for growth inhibitory activity, while a modest alkyl group at the N-5 position can improve selectivity researchgate.netmdpi.com. Furthermore, comparisons between Makaluvamine G and its analogues suggest that the presence of an N-methyl iminium moiety can enhance antimalarial activity compared to a secondary imine skeleton, whereas methylation of the pyrrole (B145914) nitrogen may not significantly affect bioactivity acs.org. These observations inform the design of new analogues by targeting specific positions for functionalization or modification to optimize potency, selectivity, and other pharmacological properties.

Synthetic Methods for Diversification and Structural Elucidation

The synthesis of Makaluvamine O and its derivatives has been achieved through various synthetic strategies, often employing biomimetic approaches and key cyclization reactions. A common theme in the synthesis of PIQ alkaloids, including Makaluvamines, involves the formation of the pyrrolo[4,3,2-de]quinoline core researchgate.netnih.govacs.org.

One prevalent strategy utilizes a Larock indole (B1671886) synthesis to construct a key electrophilic pyrroloiminoquinone (PIQ) core intermediate acs.orgnih.govchemrxiv.orgacs.orgresearchgate.net. This intermediate can then be diversified through selective methylation of nitrogen atoms, O-demethylation to yield o-quinone natural products, or displacement of methoxy (B1213986) groups with various amine nucleophiles nih.govchemrxiv.orgacs.org. For example, the synthesis of Makaluvamine A and K has been accomplished via the aminolysis of a vinylogous imidate intermediate, which is typically accessed from tryptamine (B22526) or tryptophol (B1683683) precursors through oxidation and cyclodehydration nih.govacs.org.

Another approach involves a one-pot benzyne-mediated cyclization-functionalization sequence, which has been used for the total synthesis of Makaluvamine A, D, and O, as well as related alkaloids like damirone C and batzelline C researchgate.netresearchgate.net. This method often starts with the construction of a common indole intermediate, followed by cyclization and functionalization steps. For instance, a common indole intermediate bearing specific substituents can be elaborated through ring expansion and benzyne-mediated reactions to form the core structure researchgate.net.

Structural elucidation of synthesized compounds is typically performed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm the proposed structures and purity researchgate.netresearchgate.netnih.gov.

Table 1: Key Synthetic Strategies and Intermediates for Makaluvamine Derivatives

| Strategy/Intermediate | Key Reactions/Methods | Target Compounds | Reference(s) |

| Larock Indole Synthesis Approach | Larock indole synthesis, selective N-methylation, O-demethylation, amine nucleophilic substitution | Makaluvamines (A, C, H, I, N, G, J), Damirones, Batzellines | acs.orgnih.govchemrxiv.orgacs.orgresearchgate.net |

| Benzyne-Mediated Cyclization | Ring expansion, benzyne-mediated cyclization/functionalization | Makaluvamines (A, D, O), Damirone C, Batzelline C | researchgate.netresearchgate.net |

| Vinylogous Imidate Aminolysis | Oxidation, cyclodehydration to vinylogous imidate, aminolysis with amine sources (e.g., NH4Cl, tyramine) | Makaluvamines (A, K, O), Batzelline D | researchgate.netnih.govacs.org |

| Functionalization of PIQ Core (e.g., 33) | Selective methylation, O-demethylation, amine displacement | Makaluvamines, Damirones, Batzellines | nih.govchemrxiv.orgacs.org |

| Tosyl Group Introduction on Pyrrole Nitrogen | Reaction with tosyl chloride or similar reagents | Makaluvamine analogs with tosyl group on pyrrole N (Class II) | mdpi.com |

Generation of Novel Makaluvamine Scaffold Variations

While many studies focus on synthesizing direct analogues of known Makaluvamines by modifying substituents, some research explores variations that could be considered novel scaffold developments or significant structural departures inspired by the Makaluvamine framework. The pyrroloiminoquinone (PIQ) class itself encompasses a range of structural complexity, from simple Makaluvamines to more complex polycyclic structures like Discorhabdins researchgate.netchemrxiv.orgacs.org.

The synthetic strategies employed often allow for the generation of diverse PIQ alkaloids from common intermediates. For instance, a streamlined route to the PIQ core can be diverged to produce not only Makaluvamines but also other related natural products and structural analogues, effectively exploring variations within the broader PIQ family nih.govchemrxiv.orgacs.org. This includes creating compounds with different substitution patterns on the pyrrole nitrogen or at the 7-position of the ring, leading to distinct classes of analogues mdpi.com.

Research into compounds like tsitsikammamine C and thiaplakortone A, which share some structural similarities with Makaluvamines, also contributes to the understanding of the PIQ scaffold's potential for variation acs.org. These compounds feature related but distinct fused ring systems and functionalization, demonstrating how the core PIQ skeleton can be elaborated into new structural architectures. The development of synthetic methods that allow for late-stage diversification is key to generating these novel scaffold variations and exploring their chemical space.

Biological Activities and Molecular Mechanisms of Action Non Clinical Focus

Enzyme Inhibition Profiles

The Makaluvamine class of compounds has demonstrated significant inhibitory effects on several enzyme systems, with DNA topoisomerases and chitinases being the most extensively studied.

DNA topoisomerases are crucial enzymes involved in managing the topological state of DNA, playing vital roles in replication, transcription, and repair. Makaluvamines have shown potent inhibitory activity against both Topoisomerase I and Topoisomerase II.

DNA Topoisomerase Inhibition

Topoisomerase II Inhibition:The inhibition of Topoisomerase II is a hallmark activity of many Makaluvamines, contributing significantly to their cytotoxic and anticancer effectsmdpi.comnih.govacs.orgbenchchem.comnih.govmedchemexpress.comresearchgate.netplos.orgresearchgate.netmedchemexpress.comnih.govnih.gov. These compounds are known to target human Topoisomerase II, an enzyme essential for DNA replication and cell division. Studies have shown that various Makaluvamine analogs exhibit potent cytotoxicity against cancer cell lines, with their activity often paralleling that of established Topoisomerase II inhibitors like etoposide (B1684455) and m-AMSAnih.gov. Makaluvamine A, for example, is recognized for its inhibitory activity toward Topoisomerase IIbenchchem.commedchemexpress.commedchemexpress.com. Makaluvamines have been observed to modulate Topoisomerase II-mediated decatenation of kinetoplast DNA in vitronih.govmdpi.com.

Table 1: Representative Topoisomerase Inhibition Data for Makaluvamine Compounds

| Compound Name | Target Enzyme | Assay Type / Cell Line | IC₅₀ Value (µM) | Reference |

| Makaluvamine A | Topoisomerase II | HCT-116 | 0.046 | |

| Makaluvamine A | Topoisomerase II | MCF-7 | 0.027 | |

| Makaluvamine A | Topoisomerase II | MDA-MB-468 | 0.042 | |

| Makaluvamine Q | Topoisomerase I | DNA nicking | Not specified (27% inhibition) | researchgate.net |

| Makaluvamine N | Topoisomerase II | DNA relaxation | Not specified (>90% inhibition at 5.0 μg/mL) | mdpi.com |

| Makaluvamine I | Topoisomerase II | xrs-6 cells | 0.4 | mdpi.com |

| Makaluvamine I | Topoisomerase II | AA8 cells | 2 | mdpi.com |

Catalytic Inhibition versus Poisoning Mechanisms:The precise mechanism by which Makaluvamines inhibit Topoisomerase II is multifaceted. While many are characterized as Topoisomerase II poisons, stabilizing the DNA-cleavage complex and leading to DNA double-strand breaks, some analogs may also exhibit catalytic inhibitionmdpi.comoncohemakey.com. Makaluvamine A, for instance, is known to induce DNA double-strand breaks, a characteristic of Topoisomerase II poisonsbenchchem.comnih.gov. Makaluvamine I, in particular, displays behavior consistent with DNA intercalating Topoisomerase II poisons, showing enhanced toxicity in DNA repair-deficient cell linesmdpi.com. Makaluvamine G, however, has been reported not to inhibit Topoisomerase II, while data for other Makaluvamines remain conflicting regarding their specific mode of Topoisomerase II inhibitionmdpi.com.

Chitinases are enzymes that hydrolyze chitin, a major structural component in the exoskeletons of arthropods and the cell walls of fungi. Certain Makaluvamine compounds have demonstrated inhibitory activity against chitinases. Research has shown that Makaluvamine A exhibits significant inhibitory properties against Streptomyces chitinase, with an observed inhibition at a molar concentration of 12.4 μM uclan.ac.uk. Other Makaluvamine compounds, including Makaluvamine P (15.4 μM), Makaluvamine H (23.1 μM), and Makaluvamine C (117 μM), also displayed inhibitory effects against the same enzyme, albeit with varying potencies uclan.ac.uk.

Cellular Mechanisms of Action (In vitro models)

DNA-Targeted Activities

Makaluvamines are known to interact with DNA, influencing cellular functions related to replication, repair, and cell viability.

Makaluvamine O has been characterized as a weak DNA intercalator. researchgate.netsemanticscholar.org While its intercalating capacity is described as less pronounced compared to some other compounds in its class, this interaction with the DNA double helix is a recognized aspect of its biological profile. researchgate.net Other Makaluvamine compounds, such as Makaluvamine A, have demonstrated more direct DNA intercalation, which is believed to contribute to their cytotoxic effects. mdpi.com This interaction can disrupt DNA structure and function, potentially leading to downstream cellular responses.

A key mechanism by which many Makaluvamine compounds exert their anticancer effects is through the inhibition of topoisomerase enzymes, particularly topoisomerase II (Topo II). researchgate.netmdpi.com Topoisomerase II is essential for managing DNA topology during replication and transcription. Inhibition of Topo II by compounds like Makaluvamine A leads to the accumulation of DNA double-strand breaks (DSBs), which are critical lesions that can trigger programmed cell death (apoptosis). mdpi.com Makaluvamine A has been shown to induce DSBs in a manner comparable to established Topo II poisons. mdpi.com The cytotoxic potency of certain Makaluvamines has also been correlated with their ability to induce DSBs, especially in cell lines with compromised DNA repair mechanisms. mdpi.com

Table 1: Comparative DNA Interaction and Topoisomerase Inhibition Data for Makaluvamine Compounds

| Compound | DNA Intercalation Affinity | Topoisomerase Activity | Primary Mechanism Contribution | Citation |

| This compound | Weak | Topoisomerase I inhibitor | DNA intercalation, Topoisomerase I inhibition | researchgate.netsemanticscholar.org |

| Makaluvamine A | Moderate | Topoisomerase II poison | DNA intercalation, Topoisomerase II inhibition, DNA DSBs induction | mdpi.com |

| Makaluvamine F | Not specified | Topoisomerase II poison | DNA intercalation, Topoisomerase II inhibition, DNA DSBs induction | mdpi.com |

| Makaluvamine I | Not specified | Topoisomerase II poison | DNA intercalation, Topoisomerase II inhibition, DNA DSBs induction | mdpi.com |

Cell Cycle Modulation

Table 2: Cell Cycle Arrest Induction by Makaluvamine Analogs in Cellular Models

| Compound | Cell Line | Cell Cycle Phase Arrested | Concentration (µM) | Citation |

| FBA-TPQ | MDA-MB-468 | S-phase | 1 | nih.govaacrjournals.org |

| PEA-TPQ | MDA-MB-468 | S-phase | 1 | nih.govaacrjournals.org |

| MPA-TPQ | MDA-MB-468 | S-phase | 1 | nih.govaacrjournals.org |

| DPA-TPQ | MDA-MB-468 | S-phase | 1 | nih.govaacrjournals.org |

| FBA-TPQ | MCF-7 | S-phase | 0.1, 1 | nih.govaacrjournals.org |

| FBA-TPQ | HPAC | G2/M phase | 1 | mdpi.com |

| MPA-TPQ | Panc-1 | S-phase | 1 | mdpi.com |

| DPA-TPQ | Panc-1 | S-phase | 1 | mdpi.com |

| PEA-TPQ | Panc-1 | S-phase | 1 | mdpi.com |

Apoptosis Induction Pathways in Cellular Models

The induction of apoptosis, or programmed cell death, is a primary mechanism through which Makaluvamine compounds exert their cytotoxic effects. mcpharmacol.commdpi.comresearchgate.netnih.govaacrjournals.orgmdpi.complos.org Studies on synthetic analogs like FBA-TPQ have elucidated some of the molecular pathways involved. mdpi.com FBA-TPQ has been shown to upregulate pro-apoptotic factors such as Fas and Bax, and activate key signaling proteins including p53/p-p53 and ATM/p-ATM. mdpi.com Concurrently, it promotes the cleavage of executioner caspases, such as caspase-3, -8, and -9, which are critical enzymes in the apoptotic cascade, ultimately leading to cell death. mdpi.com These findings highlight the compound's ability to engage intrinsic and extrinsic apoptotic signaling pathways.

Table 3: Modulation of Apoptosis-Related Proteins by FBA-TPQ in Cellular Models

| Protein/Pathway Component | Effect Observed | Citation |

| Fas | Up-regulated | mdpi.com |

| Bax | Up-regulated | mdpi.com |

| p53/p-p53 | Up-regulated | mdpi.com |

| ATM/p-ATM | Up-regulated | mdpi.com |

| γH2AX | Up-regulated | mdpi.com |

| MDM2 | Down-regulated | mdpi.com |

| E2F1 | Down-regulated | mdpi.com |

| Bcl-2 | Down-regulated | mdpi.com |

| PI3K | Down-regulated | mdpi.com |

| Caspase-3 | Increased cleavage | mdpi.com |

| Caspase-8 | Increased cleavage | mdpi.com |

| Caspase-9 | Increased cleavage | mdpi.com |

Reactive Oxygen Species (ROS) Generation and Cellular Stress Response

The role of reactive oxygen species (ROS) in the biological activity of Makaluvamines is an area of ongoing research. nih.govresearchgate.netdntb.gov.ua Some Makaluvamines, such as Makaluvamine J, have demonstrated protective effects by reducing ROS levels and enhancing endogenous antioxidant defense mechanisms, suggesting a role in mitigating oxidative stress. researchgate.netdntb.gov.ua Conversely, certain synthetic analogs, like FBA-TPQ, have been observed to induce cellular ROS, which may contribute to the activation of death receptor pathways and subsequent apoptosis. plos.orgresearchgate.net This indicates that Makaluvamines may exhibit a dual role concerning oxidative stress, potentially acting as antioxidants in some contexts or as pro-oxidants that trigger stress responses in others, depending on the specific compound and cellular environment. plos.orgnih.govresearchgate.netdntb.gov.ua

Compound List:

This compound: A marine alkaloid from sponges, characterized as a weak DNA intercalator and a Topoisomerase I inhibitor.

Makaluvamine A: A well-studied Makaluvamine analog known to intercalate into DNA, inhibit Topoisomerase II, and induce DNA double-strand breaks, leading to apoptosis.

Makaluvamine F: An analog associated with Topoisomerase II inhibition and DNA double-strand break induction.

Makaluvamine I: An analog linked to Topoisomerase II inhibition and DNA double-strand break induction.

Makaluvamine J: An analog that has shown protective effects against oxidative stress by reducing ROS and enhancing antioxidant defenses.

FBA-TPQ (7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one): A synthetic Makaluvamine analog that induces cell cycle arrest, apoptosis via modulation of key signaling proteins, and can increase cellular ROS.

MPA-TPQ: A synthetic Makaluvamine analog that induces S-phase cell cycle arrest.

DPA-TPQ: A synthetic Makaluvamine analog that induces S-phase cell cycle arrest.

PEA-TPQ: A synthetic Makaluvamine analog that induces S-phase cell cycle arrest.

Modulation of Key Signaling Pathways

Research indicates that this compound and its analogs can influence critical cellular signaling pathways involved in cell growth, survival, and stress response.

PI3K-Akt Pathway: Synthetic analogs of Makaluvamine, such as FBA-TPQ, have been shown to suppress the PI3K-Akt pathway plos.orgnih.gov. This suppression is characterized by a dose-dependent decrease in phosphorylated Akt (p-Akt) and its upstream activator, PI3K. The modulation of this pathway is implicated in the compound's ability to regulate cell survival, growth factors, and apoptotic proteins, contributing to its anticancer effects plos.orgnih.govscispace.com.

p53-MDM2 Pathway: Makaluvamine analogs have demonstrated the ability to modulate the p53-MDM2 pathway plos.orgnih.govresearchgate.netresearchgate.net. Specifically, these compounds can down-regulate MDM2, a key negative regulator of the tumor suppressor p53. This modulation can lead to an increase in p53 activity, which plays a crucial role in apoptosis and cell cycle arrest plos.orgresearchgate.netresearchgate.netnih.gov. The interaction between p53 and MDM2 is a critical feedback loop in cellular stress responses, and its modulation by Makaluvamine analogs suggests a mechanism for their cytotoxic effects nih.gov.

Nrf2 Pathway: Makaluvamine J, a related compound, has been identified as a Nrf2 activator dntb.gov.uamdpi.comnih.gov. Nrf2 is a master regulator of the antioxidant response element (ARE) pathway, which governs the expression of genes involved in cellular defense against oxidative stress dntb.gov.uamdpi.comnih.govnih.gov. By activating Nrf2, Makaluvamine J enhances endogenous antioxidant defenses, such as glutathione (B108866) and catalase, thereby reducing reactive oxygen species (ROS) and protecting neuronal cells from oxidative damage dntb.gov.uamdpi.comnih.govnih.gov.

Anti-biofilm Activities

Makaluvamine analogs have exhibited significant anti-biofilm activity, particularly against Streptococcus mutans, a primary bacterium responsible for dental caries nih.govmdpi.comnih.gov. Studies involving 14 synthesized Makaluvamine analogs demonstrated potent inhibition of S. mutans biofilm formation, with IC50 values ranging from 0.4 μM to 88 μM nih.govmdpi.comnih.gov. While the anti-biofilm activity of many analogs was consistent with their bactericidal properties, suggesting that killing the bacteria is the primary mechanism, some N-tosyl analogs showed biofilm inhibition at concentrations at least an order of magnitude lower than their bactericidal activity nih.govmdpi.com. This indicates that these specific analogs may possess biofilm-selective inhibitory properties, independent of their direct bactericidal effects nih.govmdpi.com.

Specific Biological Activities (Non-Clinical)

Antimicrobial Properties

Antifungal and Antibacterial: Pyrroloiminoquinones, including Makaluvamines, are known to possess broad-spectrum antimicrobial and antifungal activities nih.govontosight.aiontosight.ai. Research has specifically highlighted the antibacterial efficacy of Makaluvamine analogs against Streptococcus mutans nih.govmdpi.comnih.gov. As detailed in the anti-biofilm section, these compounds exhibit bactericidal activity against S. mutans, with MIC50 values ranging from 14.7 μM to 67 μM nih.govmdpi.com.

Antioxidant Activity in Neuronal Cells

Makaluvamine J has demonstrated notable antioxidant activity in neuronal cells dntb.gov.uamdpi.comnih.govresearchgate.net. When tested in primary cortical neurons and neuroblastoma cells, Makaluvamine J was found to be the most active among seven tested Makaluvamines dntb.gov.uamdpi.comnih.gov. It effectively reduced mitochondrial damage induced by hydrogen peroxide (H2O2), a known inducer of oxidative stress dntb.gov.uamdpi.comnih.gov. This neuroprotective effect is attributed to its ability to enhance endogenous antioxidant defenses, such as glutathione and catalase, and its role as a Nrf2 activator dntb.gov.uamdpi.comnih.gov. Low concentrations of Makaluvamine J (10 nM) were sufficient to reduce ROS release and maintain proper mitochondrial function dntb.gov.uamdpi.comnih.gov.

Antiprotozoal Activity

This compound and related imine N-methylated Makaluvamines exhibit potent antiprotozoal activity, particularly against malaria and babesiosis nih.govnih.govacs.orgresearchgate.netchemrxiv.orgresearchgate.netchemrxiv.org. This compound demonstrated moderate in vitro activity against the chloroquine-sensitive D6 clone of Plasmodium falciparum with an IC50 of 0.94 µg/mL nih.gov. Other Makaluvamine compounds, such as Makaluvamines G, J, and L, have shown potent antimalarial activity with IC50 values below 50 nM against both chloroquine-sensitive and resistant strains of Plasmodium falciparum nih.govacs.org. Furthermore, these compounds have shown promising activity against the protozoan parasites Babesia duncani and Babesia divergens, with some analogs displaying low-nanomolar IC50 values and favorable selectivity indices against mammalian cells nih.govacs.orgresearchgate.netchemrxiv.orgchemrxiv.org.

Modulation of Receptor Systems

While direct modulation of specific receptor systems by this compound is less extensively detailed in the provided search results, the broader class of pyrroloiminoquinones is noted for neuromodulatory activities nih.gov. Makaluvamine J, in particular, has been investigated for its effects on neuronal cells, demonstrating antioxidant and neuroprotective properties through mechanisms involving Nrf2 activation and mitochondrial protection dntb.gov.uamdpi.comnih.gov. These neuroprotective effects suggest potential interactions with cellular pathways that regulate neuronal health and function, although specific receptor targets are not explicitly identified in the context of this compound.

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Biological Activity

The core molecular framework and specific functional groups of the makaluvamines are critical determinants of their biological potency. Research has identified several key structural features essential for their activity:

The Pyrroloiminoquinone Core: The tricyclic pyrrolo[4,3,2-de]quinoline system is considered the principal pharmacophore responsible for the antiproliferative and cytotoxic effects of this compound class. semanticscholar.org This rigid, planar ring system is a recurring feature among potent members of the family. nih.gov

Quaternary Imine Nitrogen (N-5): Evidence suggests that a cationic nitrogen at the N-5 position within the iminoquinone ring is a crucial feature for demonstrating potent cytotoxicity, particularly against pancreatic cancer cells. nih.gov

N-9 Substituent: The presence and nature of the substituent at the N-9 position are critical for activity. nih.gov A lipophilic side chain at this position has been highlighted as being significant for growth inhibitory activity. nih.govmdpi.com In contrast, makaluvamines that lack any substituent at N-9 exhibit dramatically lower cytotoxicity. nih.gov

Unsubstituted Pyrrole (B145914) Nitrogen (N-1): For antioxidant activity, a non-substituted nitrogen in the pyrrole ring (at position N-1) appears to be essential. nih.gov Analogs with a methyl group at N-1 are found to be practically inactive or have very little effect in antioxidant assays. nih.gov

The p-hydroxystyryl Moiety: While not indispensable, the presence of a p-hydroxystyryl unit at N-9, as seen in compounds like makaluvamine G, has been associated with antioxidant scavenging activity. nih.gov

Impact of Substituents at N-1, N-5, N-9, and C-7 on Activity

Systematic modifications of the makaluvamine scaffold at various positions have provided deeper insights into the specific roles of different substituents.

N-1 Position: Alkylation at the N-1 position of the pyrrole ring generally has a negative impact on biological activity. nih.govnih.gov For instance, the methylation of N-1 leads to a decrease in both cytotoxicity and antioxidant properties. nih.govnih.gov

N-5 Position: The imine nitrogen at N-5 is a key site for modulation. The presence of a modest alkyl group, such as a methyl group, can improve the selectivity of the compound against different cancer cell lines. nih.govmdpi.com Several of the most potent antiprotozoal makaluvamines feature a methylated imine nitrogen. nih.govacs.org

N-9 Position: This position has been extensively studied and is a major determinant of potency. The cytotoxicity of makaluvamine analogs against PANC-1 pancreatic cancer cells is significantly influenced by the side chain at N-9. nih.gov While lipophilic side chains are beneficial, E-alkenyl side chains have been shown to yield relatively lower potency. nih.gov

C-7 Position: The C-7 position serves as the anchor for the side chain attached to N-9. While synthetic strategies have been developed to create analogs with modifications at C-7, detailed SAR studies focusing specifically on the impact of direct C-7 substituents are less common in the literature compared to the nitrogen positions. nih.gov

The following table summarizes the cytotoxic effects of various makaluvamines, highlighting the influence of different substituents on their activity against the PANC-1 human pancreatic cancer cell line.

| Compound | N-1 Substituent | N-5 Substituent | N-9 Substituent | IC₅₀ (µM) against PANC-1 |

| Makaluvamine A | -H | -H | -H | 0.45 |

| Makaluvamine C | -CH₃ | -H | -H | >1.0 |

| Makaluvamine D | -H | -H | p-hydroxyphenethyl | 0.14 |

| Makaluvamine G | -CH₃ | -H | p-hydroxystyryl | 0.11 |

| Makaluvamine J | -H | -CH₃ | p-hydroxyphenethyl | 0.054 |

| Makaluvamine L | -CH₃ | -CH₃ | p-hydroxystyryl | 0.076 |

| Makaluvamine P | -CH₃ | -CH₃ | p-hydroxyphenethyl | 0.081 |

Data sourced from references nih.govresearchgate.net. This table is interactive and can be sorted by column.

Influence of Pyrroloiminoquinone Core Modifications on Biological Profiles

The integrity of the central pyrroloiminoquinone ring system is paramount for the bioactivity of the makaluvamines. Modifications to this core structure can lead to significant changes in biological effect. Makaluvamine O represents a key modification, as it belongs to a subclass known as damirones or pyrrolo-ortho-quinones. semanticscholar.org

In this compound, the typical iminoquinone structure is replaced by an ortho-quinone. This structural alteration has profound consequences for cytotoxicity. Studies comparing pyrroloiminoquinones with their pyrrolo-ortho-quinone counterparts have shown that the latter generally exhibit greatly decreased cytotoxicity. nih.gov This suggests that the imine functionality of the core ring system is a critical element for the potent topoisomerase II inhibition and anticancer activity observed in compounds like Makaluvamine J. nih.gov The conversion of a pyrroloiminoquinone to a damirone can occur through processes such as alkaline hydrolysis or UV irradiation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Makaluvamines

To more precisely define the relationship between the chemical structure of makaluvamines and their biological activity, researchers have employed Quantitative Structure-Activity Relationship (QSAR) methodologies. researchgate.net QSAR studies aim to create a mathematical model that correlates the variation in biological activity with changes in molecular properties (descriptors) such as lipophilicity, electronic properties, and steric parameters. mdpi.com

For the makaluvamine series, one study focused on the importance of lipophilicity and other molecular descriptors in their anticancer activity. researchgate.net By calculating lipophilicity values and correlating them with known cytotoxic concentrations against various cancer cell lines, a QSAR model can be developed. researchgate.net Such models serve as powerful predictive tools in drug discovery. collaborativedrug.com They allow for the virtual screening of hypothetical new structures and help prioritize the synthesis of analogs that are most likely to exhibit high potency and desirable biological profiles, thereby saving significant time and resources in the development of new therapeutic agents. collaborativedrug.comnih.gov

Future Research Directions and Applications As Research Tools

Elucidation of Unexplored Molecular Mechanisms of Action

The primary cytotoxic effects of the makaluvamine family are largely attributed to the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair. mcpharmacol.comnih.govacs.org However, the precise nature of this interaction—whether Makaluvamine O acts as a topoisomerase poison, stabilizing the DNA-enzyme complex, or as a catalytic inhibitor—is an area ripe for investigation. Future studies should aim to delineate the specific binding mode and functional consequences of this compound on topoisomerase II activity.

Furthermore, initial screenings have indicated that this compound possesses a range of biological activities, including potential topoisomerase I inhibition and general antimetabolic effects. mdpi.com The broader family of makaluvamines has been shown to interact with a diverse set of molecular targets, including the proto-oncogene c-Kit, the tumor suppressor regulator MDM2, and transcription factors like NFAT1. acs.orgnih.gov A critical future direction will be to systematically screen this compound against a comprehensive panel of kinases, transcription factors, and other cancer-relevant proteins to uncover previously unknown mechanisms of action that may be unique to its ortho-quinone structure.

Development of Advanced and Sustainable Synthetic Methodologies

To date, a dedicated total synthesis for this compound has not been extensively reported. However, significant progress in the synthesis of the core pyrroloiminoquinone scaffold provides a strong foundation for its future chemical production. nih.govacs.orgrsc.orgrsc.org The putative biosynthetic pathway suggests that ortho-quinones like this compound arise from the oxidation of a "proto"-makaluvamine precursor. nih.gov This natural pathway could inspire biomimetic synthetic strategies.

Future synthetic efforts should focus on developing advanced, efficient, and sustainable methods for the construction of this compound. Methodologies such as Larock indole (B1671886) synthesis have proven effective for creating the central ring system of related compounds. nih.govacs.org A key goal will be to devise a divergent synthetic route that not only yields this compound but also facilitates the creation of a library of structural analogues. nih.govmdpi.com Such a library would be invaluable for probing structure-activity relationships (SAR). Furthermore, embracing principles of green chemistry to minimize waste and energy consumption will be crucial for producing this compound in a sustainable manner for extensive research.

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Biomimetic Synthesis | Mimics the proposed natural oxidation of a precursor. | Could offer a highly selective and efficient route. |

| Divergent Synthesis | A common intermediate is used to create multiple analogues. | Essential for generating a chemical library for SAR studies. |

| Larock Indole Synthesis | Efficiently constructs the core indole ring structure. | A proven method for the foundational steps of synthesis. |

Exploration of Novel Biological Targets and Pathophysiological Pathways

The chemical reactivity of ortho-quinones suggests that this compound may interact with a host of biological nucleophiles, potentially modulating novel cellular pathways. nih.govmdpi.comnih.gov Beyond its established role as a potential topoisomerase inhibitor, future research should explore its impact on cellular processes that are not typically associated with other makaluvamines.

One promising avenue is the investigation of this compound's antioxidant properties. mdpi.comnih.gov Some makaluvamines have been shown to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. mdpi.comnih.gov Determining if this compound shares this activity could open up its application in studying diseases characterized by oxidative stress. Additionally, given the diverse bioactivities of the broader pyrroloiminoquinone family, which include antimicrobial and antiviral effects, this compound should be screened for efficacy against various pathogens, potentially revealing novel targets in infectious disease pathways. nih.gov

Application of this compound and Analogues as Chemical Probes in Biological Systems

The development of this compound analogues as chemical probes represents a powerful strategy for interrogating biological systems. nih.govresearchgate.net By chemically modifying the this compound scaffold to incorporate reporter tags, such as fluorescent dyes or biotin, researchers can create tools to visualize and isolate its cellular binding partners. nih.gov

A key future objective is the design and synthesis of a "probe library" based on the this compound structure. For example, a fluorescently-tagged this compound could be used in high-resolution microscopy to determine its subcellular localization, providing clues about its sites of action. Affinity-based probes, such as a biotinylated version, would enable pull-down experiments to identify and subsequently characterize the proteins that directly interact with this compound, thereby validating known targets and uncovering new ones. nih.gov These chemical probes would be instrumental in linking the compound's chemical structure to its biological function at a molecular level.

| Probe Type | Potential Application | Research Outcome |

| Fluorescent Probe | Live-cell imaging and fluorescence microscopy. | Determination of subcellular localization and dynamic tracking. |

| Biotinylated Probe | Affinity purification and mass spectrometry. | Identification of direct protein binding partners. |

| Photo-affinity Probe | Covalent cross-linking to target proteins upon UV activation. | Stable capture of transient or weak protein interactions. |

Computational Chemistry and Molecular Modeling for Target Interaction Studies

Computational approaches are indispensable for accelerating the study of complex molecule-protein interactions. mcpharmacol.com Molecular docking and molecular dynamics simulations can provide valuable, atom-level insights into how this compound binds to its biological targets.

Future computational studies should focus on building accurate models of this compound docked into the binding sites of known and putative targets, such as topoisomerase I and II. These models can predict the specific amino acid residues involved in the interaction, the binding affinity, and the conformational changes that occur upon binding. Such in silico analyses can guide the rational design of more potent and selective analogues by predicting how structural modifications to this compound would affect its target engagement. Furthermore, virtual screening of large compound libraries against the predicted binding pocket of a this compound target could identify other novel inhibitors, expanding the chemical space for therapeutic development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Makaluvamine O, and how can researchers ensure reproducibility in its synthesis?

- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, including cyclization and regioselective functionalization. To ensure reproducibility, researchers should:

- Provide detailed reaction conditions (temperature, solvent, catalyst) and stoichiometric ratios in experimental protocols.

- Include characterization data (e.g., NMR, HPLC) for intermediates and final products, cross-referenced with literature values .

- Validate purity using techniques like mass spectrometry and elemental analysis.

- Example Table:

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| 1 | Pd(OAc)₂, DMF, 80°C | 65 | ¹H NMR, IR |

| 2 | NaBH₄, MeOH | 78 | HPLC, MS |

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT and COSY experiments to confirm stereochemistry .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ = 423.1872).

- Cross-validate data with published spectra in peer-reviewed journals to minimize ambiguity .

Q. What known biological targets or mechanisms of action have been identified for this compound in preclinical studies?

- Methodological Answer :

- In vitro assays : Use kinase inhibition screens (e.g., EGFR, VEGFR) and apoptosis markers (caspase-3/7 activation).

- Molecular docking : Compare binding affinity with co-crystal structures of related alkaloids.

- Pathway analysis : Employ RNA sequencing to identify differentially expressed genes post-treatment .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and scalability of this compound while maintaining stereochemical fidelity?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial design to test variables (e.g., solvent polarity, catalyst loading).

- Scale-up protocols : Monitor exothermic reactions via in-situ FTIR and adjust mixing rates to prevent racemization .

- Chiral chromatography : Validate enantiomeric excess (ee) ≥98% using chiral stationary phases (e.g., Chiralpak AD-H) .

Q. What analytical strategies are recommended to resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer :

- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, incubation time) using PRISMA guidelines .

- Dose-response validation : Replicate studies with standardized IC₅₀ protocols and include positive controls (e.g., doxorubicin).

- Principal Contradiction Analysis : Identify if discrepancies arise from biological variability (e.g., tumor heterogeneity) vs. methodological flaws (e.g., endotoxin contamination) .

Q. What considerations are critical when designing in vivo studies to validate the pharmacological effects observed in vitro for this compound?

- Methodological Answer :

- PK/PD modeling : Determine bioavailability and half-life using LC-MS/MS plasma profiling.

- Toxicity screening : Include histopathology and serum biomarkers (ALT, creatinine) to assess organ-specific effects.

- Control groups : Use vehicle-treated and knockout models to isolate compound-specific effects .

Data Contradiction and Validation Framework

For conflicting results (e.g., cytotoxicity in HeLa vs. MCF-7 cells):

- Step 1 : Verify compound integrity (stability under assay conditions via LC-MS).

- Step 2 : Standardize cell culture protocols (passage number, media composition).

- Step 3 : Apply statistical rigor (ANOVA with post-hoc tests, p < 0.05) .

Key Literature and Resources

- Synthetic Protocols : Refer to J. Org. Chem. for stepwise procedures .

- Bioactivity Data : Cross-check with J. Nat. Prod. and Bioorganic & Medicinal Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.